Fmoc-L-3-Carbamoylphe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

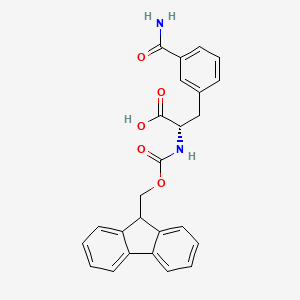

(2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-3-Carbamoylphenylalanine: Properties, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Modified Amino Acids in Peptide Science

In the landscape of modern drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. Fmoc-L-3-Carbamoylphenylalanine is one such rationally designed building block.

This versatile derivative of phenylalanine features two key modifications: the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and a carbamoyl (-CONH2) group at the meta position of the phenyl ring.[1] The introduction of the carbamoyl moiety is not a trivial substitution; it fundamentally alters the electronic and steric properties of the side chain. This modification enhances the amino acid's utility by introducing a hydrogen-bonding donor/acceptor group, which can improve solubility and create new, specific interactions with biological targets like receptors or enzymes.[1]

This guide provides a comprehensive technical overview of Fmoc-L-3-Carbamoylphenylalanine for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its use in peptide synthesis, and discuss the analytical methodologies required for its characterization, grounding all claims in authoritative scientific principles.

Core Physicochemical Properties

The physical and chemical characteristics of Fmoc-L-3-Carbamoylphenylalanine are critical for its proper handling, storage, and effective use in synthesis. The presence of the large, hydrophobic Fmoc group dominates its solubility profile in organic solvents, while the carbamoylphenyl side chain contributes to its unique properties.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | PubChem |

| Synonyms | Fmoc-L-Phe(3-CONH2)-OH, Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid | [1] |

| CAS Number | 959573-22-9 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = -25 ± 5° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C, desiccated | [1] |

Solubility Profile: While quantitative solubility data is not readily available in peer-reviewed literature, based on its structure and common practices in peptide synthesis, Fmoc-L-3-Carbamoylphenylalanine is expected to be soluble in polar aprotic solvents commonly used for SPPS. These include:

-

N,N-Dimethylformamide (DMF): The most common solvent for SPPS, known for its excellent resin-swelling and solvation properties.

-

N-Methyl-2-pyrrolidone (NMP): A highly polar alternative to DMF, sometimes used to improve coupling yields in difficult sequences.[2]

-

Dichloromethane (DCM): Often used for resin swelling and in specific steps of SPPS, though less common as the primary coupling solvent in Fmoc chemistry.[2]

The carbamoyl group is anticipated to slightly increase its polarity compared to the parent Fmoc-L-phenylalanine, potentially influencing its behavior in solvent mixtures.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-3-Carbamoylphenylalanine is as a building block in Fmoc-based SPPS.[1] The Fmoc/tBu orthogonal strategy is the most widely used methodology for peptide synthesis, prized for its milder deprotection conditions compared to the older Boc/Bzl strategy.[3]

The core principle of this strategy is the use of the base-labile Fmoc group for temporary N-α-amino protection and acid-labile groups (like t-Butyl) for permanent side-chain protection. This orthogonality ensures that the backbone is elongated sequentially without unintended side-chain modifications.

The Rationale Behind Using 3-Carbamoylphenylalanine

Incorporating a modified residue like 3-carbamoylphenylalanine is a deliberate design choice aimed at modulating the final peptide's properties. Aromatic-aromatic interactions between residues like phenylalanine, tyrosine, and tryptophan are known to be significant forces in stabilizing peptide and protein structures. By altering the electronic nature of the phenyl ring with a carbamoyl group, researchers can fine-tune these interactions.

The key advantages conferred by the 3-carbamoyl group include:

-

Enhanced Hydrophilicity and Solubility: The amide group can participate in hydrogen bonding with water, which can increase the aqueous solubility of the final peptide—a critical factor for bioavailability.

-

Novel Receptor Interactions: The carbamoyl group provides both a hydrogen bond donor (the -NH₂) and acceptor (the C=O). This can introduce new points of interaction with a biological target, potentially increasing binding affinity and specificity.

-

Conformational Constraint: The steric bulk and electronic properties of the substituted ring can influence the rotational freedom (chi angles) of the side chain, subtly altering the local conformation of the peptide backbone. This can pre-organize the peptide into a bioactive conformation.

Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine via SPPS

This protocol describes a standard, manually-performed coupling cycle for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide). This procedure is based on well-established methods in the field.

Materials:

-

Peptide synthesis vessel

-

Rink Amide resin (or other suitable resin)

-

Fmoc-L-3-Carbamoylphenylalanine

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (peptide synthesis grade), DCM

-

Washing Solvents: Methanol, Diethyl ether

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This is crucial to ensure reaction sites within the polymer matrix are accessible.

-

Drain the DMF.

-

-

Fmoc Deprotection (N-α-Amine Deprotection):

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes. The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination to release the free amine.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (ninhydrin test) should confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution. The solution may change color (e.g., to yellow). This is the activation step, where HBTU forms a highly reactive HOBt-ester of the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered residues or aggregated sequences.

-

Drain the coupling solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

At this stage, a Kaiser test should be negative, indicating the successful consumption of the free amines. If the test is positive, the coupling step should be repeated ("double coupling").

-

-

Chain Elongation:

-

The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired sequence.

-

Workflow Visualization

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of both the Fmoc-L-3-Carbamoylphenylalanine building block and the final synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and their constituent amino acid derivatives.[4]

Standard Protocol for Purity Analysis:

-

Sample Preparation: Dissolve a small amount of the compound (or cleaved, crude peptide) in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Filter the sample through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (to detect the aromatic phenyl ring).

-

-

Data Analysis: Purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation. While a specific spectrum for Fmoc-L-3-Carbamoylphenylalanine is not publicly available, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the Fmoc group protons (typically between 7.3 and 7.9 ppm), the protons on the carbamoylphenyl ring, the α- and β-protons of the amino acid backbone, and the amide protons of the carbamoyl group.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-L-3-Carbamoylphenylalanine, the expected [M+H]⁺ ion would be approximately 431.46 m/z. For a synthesized peptide, MS confirms that the correct mass has been achieved, indicating successful incorporation of all amino acids.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Fmoc-L-3-Carbamoylphenylalanine is not widely available, data from closely related Fmoc-amino acids provides a strong basis for safe handling protocols.[3][5][6] The compound should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.[5]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.[5][6]

-

Skin and Body Protection: Wear a lab coat. For handling large quantities, impervious clothing may be necessary.

Handling and Storage:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water.[3][5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Conclusion and Future Outlook

Fmoc-L-3-Carbamoylphenylalanine represents a sophisticated tool in the arsenal of the modern peptide chemist. Its design is a clear example of how subtle modifications to an amino acid side chain can impart desirable properties, such as enhanced solubility and the potential for novel, high-affinity interactions. By providing an additional site for hydrogen bonding, the 3-carbamoyl group allows for the rational design of peptidomimetics with improved pharmacological profiles.

The protocols and data presented in this guide demonstrate that its integration into standard SPPS workflows is straightforward, requiring no significant deviation from established, robust methodologies. As the demand for more complex and drug-like peptides continues to grow, the use of such intelligently designed, non-canonical building blocks will undoubtedly become more prevalent, paving the way for the next generation of peptide-based therapeutics.

References

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Safety Data Sheet: Fmoc-Phe-OH. (2020). CEM Corporation. Retrieved from [Link]

-

Safety Data Sheet: Fmoc-Phe-OH. (n.d.). Aapptec. Retrieved from [Link]

- Aromatic–aromatic interactions: From protein structures to peptide models. (2012). Protein Science, 21(4), 475-486.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2016). Beilstein Journal of Organic Chemistry, 12, 2700-2714.

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).

- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Conference on Synthetic Organic Chemistry.

- Peptide Sequence Influence on the Conformational Dynamics and DNA binding of the Intrinsically Disordered AT-Hook 3 Peptide. (2018). Scientific Reports, 8(1), 10769.

- Conformational features responsible for the binding of cyclic analogues of enkephalin to opioid receptors. III. Probable binding conformations of mu-agonists with phenylalanine in position 3. (1991). International Journal of Peptide and Protein Research, 37(4), 241-251.

-

FMOC-L-3-CHLOROPHENYLALANINE. (2024). ChemBK. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fmoc-L-3-Carbamoylphenylalanine for Advanced Peptide Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of Nα-Fmoc-L-3-carbamoylphenylalanine, a non-canonical amino acid of significant interest in modern peptide chemistry and drug development. The inclusion of the 3-carbamoyl moiety on the phenylalanine side chain can enhance the stability, solubility, and biological activity of synthetic peptides.[1][2] This document details a robust two-phase synthetic strategy, beginning with the construction of the core L-3-carbamoylphenylalanine amino acid, followed by the critical Nα-protection with the fluorenylmethoxycarbonyl (Fmoc) group. We will explore the chemical rationale behind each step, provide detailed experimental protocols, and outline the necessary analytical methods for quality control, ensuring researchers and drug development professionals are equipped with the knowledge to produce this valuable building block for solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Value of Fmoc-L-3-Carbamoylphenylalanine in Peptide Synthesis

The field of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced pharmacological properties. Non-canonical amino acids are instrumental in this pursuit, offering a means to introduce novel structural and functional features into peptide chains. Fmoc-L-3-Carbamoylphenylalanine is a prime example, serving as a versatile building block in Fmoc-based SPPS.[1]

The Fmoc protecting group is the cornerstone of modern SPPS, prized for its stability under acidic conditions and its clean, base-labile deprotection mechanism, typically using a piperidine solution.[3][4][5] This orthogonality allows for the use of acid-labile side-chain protecting groups, a strategy that has enabled the synthesis of complex and modified peptides.[5][6] The carbamoyl group (-CONH₂) on the phenyl ring of this particular amino acid derivative enhances hydrogen bonding capabilities, which can improve peptide solubility and promote specific conformational preferences, making it a valuable component in the design of bioactive peptides and peptidomimetics.[1][2]

This guide provides a scientifically grounded pathway for the reliable synthesis of this compound, from accessible starting materials to the final, purified product ready for integration into automated or manual peptide synthesizers.

The Two-Phase Synthetic Strategy

The synthesis of Fmoc-L-3-Carbamoylphenylalanine is logically approached in two distinct phases:

-

Phase I: Synthesis of the Core Amino Acid. This phase focuses on constructing the L-3-carbamoylphenylalanine backbone. This is the most complex part of the synthesis, involving the formation of the chiral center and the introduction of the carbamoyl group onto the aromatic ring.

-

Phase II: Nα-Fmoc Protection. With the core amino acid in hand, the second phase involves the selective protection of the α-amino group with an Fmoc moiety, rendering the molecule suitable for SPPS.

This bifurcated approach allows for purification and characterization at the intermediate stage, ensuring that only high-quality L-3-carbamoylphenylalanine is carried forward into the final protection step.

Phase I: Synthesis of L-3-Carbamoylphenylalanine

While several methods exist for the synthesis of substituted phenylalanines, a common and adaptable route involves the alkylation of a glycine equivalent with a substituted benzyl halide.[7] The following is a representative, multi-step protocol.

Rationale and Causality

The synthesis begins with a commercially available, appropriately substituted aromatic precursor. The key steps involve creating the C-C bond that forms the alanine backbone, followed by deprotection and enzymatic resolution to isolate the desired L-enantiomer. The carbamoyl group can be introduced either at the beginning on the starting material (e.g., starting with 3-cyanobenzyl bromide and later hydrolyzing the nitrile) or derived from a carboxylic acid precursor.

Experimental Protocol (Generalized)

-

Step 1: Preparation of 3-(Bromomethyl)benzamide. Starting with 3-methylbenzoyl chloride, react with ammonia to form 3-methylbenzamide. Subsequent radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride will yield 3-(bromomethyl)benzamide.

-

Step 2: Alkylation. In an anhydrous aprotic solvent like THF, generate the enolate of a protected glycine equivalent (e.g., N-(diphenylmethylene)glycine ethyl ester) using a strong base like LDA at low temperature (-78 °C). Add the 3-(bromomethyl)benzamide from Step 1 to this solution and allow the reaction to proceed.

-

Step 3: Hydrolysis and Deprotection. Treat the product from Step 2 with aqueous acid (e.g., 3M HCl) to hydrolyze both the ester and the imine protecting group. This will yield the racemic mixture of DL-3-Carbamoylphenylalanine.

-

Step 4: Resolution. The separation of enantiomers is critical. This can be achieved through enzymatic resolution using an enzyme like α-chymotrypsin, which selectively acts on one enantiomer, allowing for the separation of the desired L-isomer.[7] Alternatively, diastereomeric salt formation with a chiral resolving agent can be employed.

Note: This is a generalized pathway. Researchers should consult specific literature for detailed reaction conditions and optimize accordingly.

Phase II: Nα-Fmoc Protection

This step is a standard and highly reliable procedure in peptide chemistry. The most common reagent for this transformation is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its stability and high reactivity with primary amines.[4][8]

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The α-amino group of L-3-carbamoylphenylalanine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc-OSu. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the reaction. The process is typically conducted under Schotten-Baumann conditions—a two-phase system of an organic solvent and a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃).[8][9] The base deprotonates the amino group, increasing its nucleophilicity, and neutralizes the acid formed during the reaction.

Detailed Experimental Protocol

-

Dissolution: Dissolve L-3-carbamoylphenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution (2.0 eq of Na₂CO₃) with vigorous stirring.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a water-miscible organic solvent such as 1,4-dioxane or acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and the NHS byproduct.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate of the product will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, Fmoc-L-3-carbamoylphenylalanine.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized product before its use in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [10] |

| Molecular Weight | 430.5 g/mol | [10] |

| IUPAC Name | (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [10] |

| Appearance | White to off-white solid | N/A |

| Purity (HPLC) | ≥98% | Target |

Analytical Methods:

-

¹H and ¹³C NMR: To confirm the chemical structure and the successful attachment of the Fmoc group.

-

Mass Spectrometry (ESI-MS): To verify the correct molecular weight of the final compound.[10]

-

HPLC: To determine the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Melting Point: To provide a measure of purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The successfully synthesized and validated Fmoc-L-3-carbamoylphenylalanine is now a building block ready for SPPS. It is incorporated into a growing peptide chain using standard coupling reagents.

The standard SPPS cycle involves:

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed with a 20% piperidine solution in DMF.[3][11]

-

Activation & Coupling: The carboxylic acid of the incoming Fmoc-L-3-carbamoylphenylalanine is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to form an active ester, which then rapidly reacts with the newly freed N-terminal amine on the peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents before the next cycle begins.

Conclusion

The synthesis of Fmoc-L-3-carbamoylphenylalanine is a critical enabling process for advanced peptide research and development. By following a structured, two-phase approach encompassing the synthesis of the core amino acid followed by a robust Nα-Fmoc protection, researchers can reliably produce this high-value building block. The protocols and rationale outlined in this guide provide a solid foundation for its successful synthesis and subsequent application in SPPS, paving the way for the creation of novel peptides with tailored properties for therapeutic and biotechnological applications.

References

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem Compound Database. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide Research, 3(4), 176–181. Retrieved from [Link]

-

Jackson, R. F. W., et al. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. Retrieved from [Link]

-

Gower, N. J., et al. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Fmoc-OSu in Modern Peptide Synthesis. Retrieved from [Link]

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6). Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and resolution of novel 3'-substituted phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. reddit.com [reddit.com]

- 10. This compound | C25H22N2O5 | CID 2762271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

The Strategic Incorporation of Fmoc-L-3-Carbamoylphenylalanine in Modern Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of innovative peptide therapeutics and advanced biomaterials, the use of unnatural amino acids (UAAs) has emerged as a critical strategy for imbuing peptides with novel functionalities and enhanced pharmacological properties. Among these, Fmoc-L-3-Carbamoylphenylalanine stands out as a versatile building block. The strategic placement of a carbamoyl group on the phenyl ring introduces unique structural and chemical characteristics that can significantly influence peptide stability, solubility, and biological activity. This in-depth technical guide provides a comprehensive overview of Fmoc-L-3-Carbamoylphenylalanine, from its synthesis and characterization to its practical application in solid-phase peptide synthesis (SPPS). We will explore the causal relationships behind experimental choices, present detailed, field-proven protocols, and offer insights into the potential of this UAA to advance peptide-based drug discovery and development.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Design

The therapeutic potential of peptides is often hampered by their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of unnatural amino acids is a powerful tool to overcome these challenges. By moving beyond the canonical 20 amino acids, researchers can introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic cleavage.[1]

Fmoc-L-3-Carbamoylphenylalanine is a derivative of phenylalanine that features a carbamoyl group (-CONH2) at the meta position of the phenyl ring. This modification is particularly noteworthy for its ability to enhance the stability and solubility of peptides, making it an invaluable asset in the synthesis of complex and bioactive peptides.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[]

Synthesis and Characterization of Fmoc-L-3-Carbamoylphenylalanine

A robust and reproducible synthesis of high-purity Fmoc-L-3-Carbamoylphenylalanine is paramount for its successful application in peptide synthesis. A common and efficient synthetic route commences with the commercially available L-3-cyanophenylalanine, followed by a controlled hydrolysis of the nitrile group to the corresponding amide, and subsequent N-terminal Fmoc protection.

Synthesis of L-3-Carbamoylphenylalanine from L-3-Cyanophenylalanine

The conversion of the cyano group to a carbamoyl group can be achieved through controlled acid- or base-catalyzed hydrolysis. This transformation is a critical step that requires careful optimization to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of L-3-Cyanophenylalanine

-

Dissolution: Suspend L-3-cyanophenylalanine in a mixture of a suitable organic solvent (e.g., tert-butanol) and water.

-

Catalysis: Add a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to the suspension.

-

Reaction: Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Isolation: Upon completion, cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product.

-

Purification: Collect the crude L-3-Carbamoylphenylalanine by filtration, wash with cold water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum.

N-terminal Fmoc Protection

The protection of the α-amino group with the Fmoc moiety is a crucial step to prepare the amino acid for SPPS. The Schotten-Baumann reaction is a widely used and effective method for this purpose.[4]

Experimental Protocol: Fmoc Protection of L-3-Carbamoylphenylalanine

-

Dissolution: Dissolve L-3-Carbamoylphenylalanine in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

-

Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent (e.g., dioxane or acetone) dropwise to the amino acid solution at 0-5 °C with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2 to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-3-Carbamoylphenylalanine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-L-3-Carbamoylphenylalanine.

Table 1: Physicochemical and Spectroscopic Data for Fmoc-L-3-Carbamoylphenylalanine

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [2] |

| Molecular Weight | 430.45 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 96% | [2] |

| Optical Rotation | [α]D²⁵ = -25 ± 5° (c=1 in DMF) | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ 12.8 (br s, 1H, COOH), 7.9-7.2 (m, 12H, Ar-H), 4.3-4.1 (m, 3H, Fmoc-CH, CH₂), 3.2-2.9 (m, 2H, β-CH₂) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: δ 173 (COOH), 156 (C=O, Fmoc), 144, 141, 138-120 (Ar-C), 66 (Fmoc-CH), 56 (α-CH), 47 (Fmoc-CH₂), 37 (β-CH₂) | |

| Mass Spectrometry (ESI-MS) | m/z: 431.1 [M+H]⁺, 453.1 [M+Na]⁺ |

Note: The NMR data provided are predicted values based on the structure and may vary slightly depending on the experimental conditions.

Incorporation of Fmoc-L-3-Carbamoylphenylalanine into Peptides via SPPS

The true utility of Fmoc-L-3-Carbamoylphenylalanine lies in its straightforward incorporation into peptide sequences using standard Fmoc-SPPS protocols. The presence of the carbamoyl group does not typically require special protection strategies.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid, including Fmoc-L-3-Carbamoylphenylalanine.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Optimized Coupling Protocol for Fmoc-L-3-Carbamoylphenylalanine

While standard coupling conditions are generally effective, optimization may be required for challenging sequences or to maximize yield. The choice of coupling reagent is critical for efficient amide bond formation.

Experimental Protocol: Coupling of Fmoc-L-3-Carbamoylphenylalanine

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Causality Behind Experimental Choices:

-

Excess Reagents: The use of excess amino acid and coupling reagents drives the reaction to completion, which is a key advantage of SPPS.[5]

-

HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling sterically hindered or unusual amino acids.[6]

-

DIPEA as a Base: A non-nucleophilic base like DIPEA is used to activate the carboxyl group without causing premature deprotection of the Fmoc group.

Impact of L-3-Carbamoylphenylalanine Incorporation on Peptide Properties

The introduction of the carbamoyl group at the meta position of the phenylalanine side chain can confer several advantageous properties to the resulting peptide.

Enhanced Solubility

The carbamoyl group is a polar, hydrogen-bonding moiety. Its presence can disrupt the aggregation of hydrophobic peptide chains, thereby improving their solubility in aqueous and organic solvents. This is particularly beneficial for the synthesis and purification of long or hydrophobic peptides, which are often prone to insolubility issues.[7]

Increased Enzymatic Stability

The modification of the phenyl ring can sterically hinder the recognition and cleavage of the peptide by proteases. Many proteases have specific recognition motifs, and the alteration of the electronic and steric properties of the phenylalanine side chain can significantly reduce the rate of enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

Applications and Future Perspectives

The unique properties of Fmoc-L-3-Carbamoylphenylalanine make it a valuable tool in various areas of peptide research and development:

-

Drug Discovery: The enhanced stability and solubility can lead to the development of peptide drugs with improved pharmacokinetic profiles.[2]

-

Bioactive Peptides: It can be incorporated into bioactive peptides to fine-tune their receptor binding affinity and specificity.

-

Biomaterials: The hydrogen-bonding capability of the carbamoyl group can be exploited in the design of self-assembling peptide-based hydrogels and other biomaterials.

The continued exploration of this and other unnatural amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics and advanced materials.

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a powerful and versatile building block for modern peptide chemistry. Its rational design imparts beneficial properties, including enhanced solubility and enzymatic stability, which can be leveraged to overcome some of the key challenges in peptide drug development. The straightforward synthesis and compatibility with standard Fmoc-SPPS protocols make it an accessible and valuable tool for researchers and scientists. By understanding the underlying principles and employing the optimized protocols outlined in this guide, the scientific community can fully harness the potential of Fmoc-L-3-Carbamoylphenylalanine to create novel and impactful peptide-based technologies.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Probio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Iris Biotech. (n.d.). Supporting Information. Retrieved from [Link]

-

Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. National Institutes of Health. Retrieved from [Link]

-

Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

-

Ahangari, M. G., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Cyano-L-phenylalanine. Retrieved from [Link]

-

Li, J., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. National Institutes of Health. Retrieved from [Link]

-

Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. PubMed. Retrieved from [Link]

-

Zhang, Q., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing phenylalanine.

-

Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Retrieved from [Link]

-

Al-Ghanim, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. Retrieved from [Link]

-

Lazaro, E., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. National Institutes of Health. Retrieved from [Link]

-

Mondal, S., et al. (2022). Self-assembly pathways in a triphenylalanine peptide capped with aromatic groups. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanophenylalanine. Retrieved from [Link]

-

Udenigwe, C. C., et al. (2017). Modification of peptide functionality during enzymatic hydrolysis of whey proteins. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino acids and the corresponding pentapeptides. Retrieved from [Link]

Sources

- 1. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Fmoc-L-3-Carbamoylphenylalanine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The modification of native peptide sequences through the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability. This technical guide provides an in-depth exploration of Fmoc-L-3-Carbamoylphenylalanine, a versatile building block in solid-phase peptide synthesis (SPPS). We will delve into the chemical rationale behind its use, its impact on peptide structure and function, and provide detailed protocols for its successful integration into novel peptide-based therapeutics. This guide is intended to serve as a comprehensive resource for researchers and scientists dedicated to advancing the frontiers of peptide drug development.

Introduction: The Rationale for Amino Acid Modification in Peptide Drug Design

Therapeutic peptides offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and rapid clearance in vivo.[1][2] The strategic incorporation of unnatural amino acids is a proven method to enhance the stability and pharmacokinetic properties of these molecules.[3] Fmoc-L-3-Carbamoylphenylalanine, with its unique carbamoyl moiety on the phenyl ring, presents a compelling option for medicinal chemists. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains under mild, basic conditions.[][5] The carbamoyl group, on the other hand, introduces a key functional element that can significantly influence the resulting peptide's biological activity and physical properties.

The carbamoyl group can enhance peptide stability and solubility.[6][7] Furthermore, the strategic placement of this group can lead to the development of bioactive peptides and peptidomimetics for novel therapeutics.[6] This guide will explore the multifaceted applications of Fmoc-L-3-Carbamoylphenylalanine in the synthesis of such advanced therapeutic agents.

The Role of the Carbamoyl Group: A Structural and Functional Perspective

The introduction of a carbamoyl group onto the phenylalanine side chain can profoundly impact a peptide's interaction with its biological target. This modification can serve several key purposes in drug design:

-

Bioisosteric Replacement: The carbamoyl group can act as a bioisostere for other functional groups, such as the phenolic hydroxyl group of tyrosine. This allows for the fine-tuning of receptor interactions and can lead to improved binding affinity and selectivity. A notable example, while involving the 4-isomer, is the successful replacement of tyrosine with (S)-4-(Carboxamido)phenylalanine in opioid receptor peptide ligands, which maintained or even enhanced receptor affinity and selectivity.[8] This demonstrates the potential of the carbamoylphenylalanine scaffold to mimic key pharmacophoric features.

-

Enhanced Solubility and Reduced Aggregation: The polar nature of the carbamoyl group can improve the overall solubility of a peptide, a critical factor for both synthesis and bioavailability. By disrupting hydrophobic interactions that can lead to aggregation, the incorporation of carbamoylphenylalanine can facilitate the synthesis of "difficult" sequences and improve the handling and formulation of the final peptide product.

-

Increased Proteolytic Stability: The steric bulk and altered electronic properties of the modified side chain can hinder the recognition and cleavage of the peptide backbone by proteases. This increased resistance to enzymatic degradation can significantly extend the in vivo half-life of the peptide therapeutic.[9]

-

Novel Receptor Interactions: The carbamoyl group can introduce new hydrogen bonding opportunities, potentially leading to novel and enhanced interactions with the target receptor. This can translate to increased potency and a modified pharmacological profile.

The choice of the 3-position (meta) for the carbamoyl group, as opposed to the 2- (ortho) or 4- (para) positions, can subtly alter the conformational preferences of the amino acid side chain, influencing how it presents to a binding pocket. This positional isomerism is a key tool for medicinal chemists to optimize structure-activity relationships (SAR).

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-3-Carbamoylphenylalanine: A Step-by-Step Protocol

The following is a detailed protocol for the incorporation of Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence using manual Fmoc-SPPS. This protocol is a self-validating system, with checkpoints to ensure the success of each step.

Materials and Reagents

-

Fmoc-L-3-Carbamoylphenylalanine

-

Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[10]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethylether, cold

-

Kaiser test kit for monitoring coupling completion

Experimental Workflow

The overall workflow for incorporating an Fmoc-L-3-Carbamoylphenylalanine residue into a growing peptide chain on a solid support is depicted below.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites on the resin are fully accessible.[11]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes. The Fmoc group is cleaved via a β-elimination mechanism.[12]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution.

Step 3: Washing

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

-

Wash with IPA (2-3 times) and then again with DMF (2-3 times).

Step 4: Coupling of Fmoc-L-3-Carbamoylphenylalanine

-

In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be influenced by factors such as steric hindrance and the nature of the coupling reagents.[13]

Step 5: Post-Coupling Wash

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Step 6: Monitoring Coupling Completion (Kaiser Test)

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative result (yellow beads) indicates that the coupling reaction is complete.

-

A positive result (blue beads) indicates the presence of free primary amines, signifying incomplete coupling. In this case, the coupling step should be repeated with fresh reagents.

Step 7: Repetition for Subsequent Amino Acids

-

Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

Step 8: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.[10]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: The Potential of Carbamoylphenylalanine in Opioid Receptor Ligands

| Peptide | Receptor | Parent Ki (nM) | Cpa Analog Ki (nM) | Parent EC50 (nM) | Cpa Analog EC50 (nM) |

| DAMGO | µ | 1.5 | 2.0 | 1.2 | 1.8 |

| DPDPE | δ | 2.5 | 1.8 | 3.0 | 2.2 |

| U-69,593 | κ | 0.8 | 1.1 | 1.0 | 1.5 |

| Data synthesized from the findings presented in Cassel, J. A., et al. (2004).[8] |

This case study strongly suggests that the carbamoylphenylalanine scaffold can effectively mimic the crucial interactions of tyrosine at opioid receptors, challenging the long-held belief that a phenolic hydroxyl group is essential for high-affinity binding. This opens up new avenues for the design of novel opioid receptor modulators with potentially improved pharmacokinetic profiles.

Future Perspectives and Conclusion

The incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide sequences represents a sophisticated and powerful strategy in modern drug discovery. The unique properties conferred by the carbamoyl group—enhanced stability, improved solubility, and the potential for novel receptor interactions—make it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate the specific advantages of the 3-isomer in various therapeutic contexts, the foundational principles and the success of related analogs underscore its significant potential.

The detailed protocols provided in this guide offer a robust framework for the successful synthesis of peptides containing this modified amino acid. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of non-proteinogenic amino acids like Fmoc-L-3-Carbamoylphenylalanine will undoubtedly play a pivotal role in the development of the next generation of peptide-based drugs with superior efficacy and safety profiles.

References

-

Advances in Fmoc solid-phase peptide synthesis. Protein Pept Sci. [Online] Available at: [Link]

-

Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Online] Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Online] Available at: [Link]

-

Cassel, J. A., et al. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry. [Online] Available at: [Link]

- Peptide composition and uses thereof. Google Patents.

-

Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Online] Available at: [Link]

-

Complete list of bioactive peptides identified in the four cheeses. For each peptide, the sequence and. ResearchGate. [Online] Available at: [Link]

- Peptides, and uses thereof. Google Patents.

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Online] Available at: [Link]

-

Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials. [Online] Available at: [Link]

-

Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research. [Online] Available at: [Link]

-

Patenting computer-designed peptides. Bioinformatics. [Online] Available at: [Link]

-

Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. International Journal of Molecular Sciences. [Online] Available at: [Link]

- Peptide therapeutic conjugates and uses thereof. Google Patents.

-

Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. [Online] Available at: [Link]

-

List of bioactive peptides being putative products of digestion of... ResearchGate. [Online] Available at: [Link]

- Novel peptides. Google Patents.

-

Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Online] Available at: [Link]

-

(SPPS) Loading rate decreased on Fmoc quantification? ResearchGate. [Online] Available at: [Link]

-

Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Online] Available at: [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. [Online] Available at: [Link]

-

Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports. [Online] Available at: [Link]

-

Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs. Journal of Controlled Release. [Online] Available at: [Link]

-

Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Online] Available at: [Link]

-

Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Online] Available at: [Link]

-

Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

-

Peptides and Proteins. Michigan State University Department of Chemistry. [Online] Available at: [Link]

-

Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. ResearchGate. [Online] Available at: [Link]

-

G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Biochemical and Biophysical Research Communications. [Online] Available at: [Link]

-

Peptidomimetic therapeutics: scientific approaches and opportunities. Journal of Peptide Science. [Online] Available at: [Link]

-

Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Degradation of peptide drugs by immobilized digestive proteases. Drug Metabolism and Disposition. [Online] Available at: [Link]

-

Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Online] Available at: [Link]

-

3.1: Amino Acids and Peptides. Biology LibreTexts. [Online] Available at: [Link]

-

Systematic degradation of peptides from the carboxyl end. Journal of Biological Chemistry. [Online] Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chempep.com [chempep.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Carbamoyl Group in Fmoc-L-3-Carbamoylphenylalanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the role and strategic importance of the carbamoyl group in the non-canonical amino acid, Fmoc-L-3-Carbamoylphenylalanine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the physicochemical properties conferred by the carbamoyl moiety and its impact on peptide structure, function, and therapeutic potential. We will delve into the mechanistic underpinnings of its utility in solid-phase peptide synthesis (SPPS), its role in molecular recognition through hydrogen bonding, and its application in the design of novel peptidomimetics and bioactive peptides. This guide will further provide detailed experimental protocols for the incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide sequences and discuss its implications for modern drug discovery.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of peptide-based therapeutics is undergoing a significant transformation. While the 20 proteinogenic amino acids offer a vast chemical space, the introduction of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for modulating the pharmacological properties of peptides. These novel building blocks can enhance metabolic stability, improve receptor affinity and selectivity, and fine-tune the conformational landscape of a peptide. Among the diverse array of ncAAs, Fmoc-L-3-Carbamoylphenylalanine has emerged as a particularly valuable tool for peptide chemists and drug designers.

The strategic placement of a carbamoyl group on the phenyl ring of phenylalanine introduces a unique set of functionalities that can profoundly influence the behavior of the resulting peptide. This guide will dissect the multifaceted role of this functional group, from its fundamental chemical properties to its practical applications in the laboratory and its potential in developing next-generation therapeutics.

The Carbamoyl Group: A Versatile Functional Moiety

The carbamoyl group (-CONH2) is a key structural motif found in many approved drugs and prodrugs.[1][2] Its utility stems from its unique electronic and steric properties, which allow it to serve as a versatile modulator of molecular interactions and physicochemical characteristics.

Physicochemical Properties and Structural Impact

The carbamoyl group is structurally akin to an amide-ester hybrid, granting it significant chemical and proteolytic stability.[1] This stability is a crucial attribute in drug design, as it can protect a parent molecule from rapid metabolic degradation.[3] The presence of the carbamoyl group can also influence the overall structure and function of a protein or peptide upon modification.[4]

Key physicochemical properties imparted by the carbamoyl group include:

-

Hydrogen Bonding Capability: The carbamoyl group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[3][5] This dual nature allows it to participate in intricate hydrogen bond networks, which are fundamental to molecular recognition, protein folding, and ligand-receptor binding.[5][6]

-

Polarity and Solubility: The carbamoyl group is a polar moiety, and its incorporation can enhance the aqueous solubility of a molecule.[7] This is a significant advantage in drug development, where poor solubility can be a major hurdle.

-

Conformational Rigidity: The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety imposes a degree of conformational restriction.[1][2] This can be strategically employed to lock a peptide into a bioactive conformation, thereby enhancing its affinity for a specific target.

-

Peptide Bond Mimicry: The carbamoyl group can serve as a bioisostere for the peptide bond, offering similar steric and electronic properties while being resistant to cleavage by proteases.[1]

The Carbamoyl Group in Molecular Interactions

The ability of the carbamoyl group to form robust hydrogen bonds is central to its role in molecular recognition.[5] In the context of Fmoc-L-3-Carbamoylphenylalanine, the carbamoyl group extends from the phenyl ring, providing a directional handle for specific interactions with biological targets such as enzymes or receptors. This can lead to enhanced binding affinity and selectivity compared to its unmodified phenylalanine counterpart.

The following diagram illustrates the hydrogen bonding potential of the carbamoyl group:

Caption: Hydrogen bonding capabilities of the carbamoyl group.

Fmoc-L-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Carbamoylphenylalanine is a versatile building block for SPPS, a cornerstone technique for the chemical synthesis of peptides.[7][8] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is crucial for the stepwise elongation of the peptide chain.[7]

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] This orthogonality to the acid-labile side-chain protecting groups and the resin linkage is a key advantage of the Fmoc/tBu strategy in SPPS.[11]

The workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain is as follows:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine

This protocol outlines the manual coupling of Fmoc-L-3-Carbamoylphenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-L-3-Carbamoylphenylalanine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[12]

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.[9][12]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[12]

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (DIPEA, 6-10 equivalents).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.[9] A longer coupling time may be necessary depending on the sequence.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Monitoring the Coupling Reaction (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF).[12]

-

Final Washing: Wash the resin with DMF followed by DCM and dry under vacuum.

The peptide is now ready for the next coupling cycle or for final cleavage from the resin.

Applications in Drug Discovery and Development

The unique properties of Fmoc-L-3-Carbamoylphenylalanine make it a valuable building block in various areas of drug discovery.[7]

Enhancing Biological Activity and Specificity

By introducing a carbamoyl group, researchers can create peptides with enhanced biological activity.[3] The ability to form specific hydrogen bonds can lead to tighter binding to the target receptor or enzyme, resulting in increased potency. Furthermore, the conformational constraints imposed by the carbamoylphenylalanine residue can improve selectivity for the desired target over off-targets, reducing the potential for side effects.

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The carbamoyl group's resistance to proteolytic degradation makes it an ideal component for designing peptidomimetics.[1]

Bioconjugation and Targeted Drug Delivery

Fmoc-L-3-Carbamoylphenylalanine can be utilized in bioconjugation strategies.[7] The carbamoyl group itself can serve as a handle for further chemical modification, or the introduction of this amino acid can alter the peptide's properties to facilitate conjugation with other molecules, such as imaging agents or cytotoxic drugs for targeted delivery.[7]

Data Summary

While specific quantitative data for Fmoc-L-3-Carbamoylphenylalanine is often context-dependent (i.e., within a specific peptide sequence), the following table summarizes the general physicochemical properties of the carbamoyl group.

| Property | Description | Reference |

| Molecular Formula | C25H22N2O5 | [13] |

| Molecular Weight | 430.5 g/mol | [13] |

| Hydrogen Bond Donor Count | 1 (from the amide N-H) | [14] |

| Hydrogen Bond Acceptor Count | 1 (from the carbonyl oxygen) | [14] |

| Chemical Nature | Polar, capable of forming strong hydrogen bonds. | [3][5] |

| Stability | Chemically and proteolytically stable. | [1] |

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is more than just another non-canonical amino acid; it is a strategic tool for the modern peptide chemist and drug developer. The carbamoyl group imparts a unique combination of physicochemical properties that can be leveraged to overcome many of the challenges associated with peptide-based therapeutics. Its ability to enhance stability, modulate solubility, and participate in specific molecular interactions makes it an invaluable component in the design of novel bioactive peptides and peptidomimetics. As our understanding of the intricate relationship between peptide structure and function continues to grow, the rational incorporation of building blocks like Fmoc-L-3-Carbamoylphenylalanine will undoubtedly play a pivotal role in the discovery and development of the next generation of peptide drugs.

References

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1-20. [Link]

-

Domasevitch, K. V., et al. (2021). Hydrogen-bonding landscape of the carbamoyl-cyanonitrosomethanide anion in the crystal structure of its ammonium salt. IUCrData, 6(10). [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

ResearchGate. (n.d.). Intermolecular hydrogen bonds in N-carbamoyl-l-proline. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamoyl. PubChem Compound Summary for CID 5460723. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(45), 29555-29559. [Link]

-

ResearchGate. (n.d.). Variation in carbamoyl donor group behaviour in the crystal structures. Retrieved from [Link]

-

Unsworth, L. D., et al. (2021). Effect of carbamylation on protein structure and adsorption to self-assembled monolayer surfaces. Colloids and Surfaces B: Biointerfaces, 203, 111719. [Link]

-

Raushel, F. M., & Thoden, J. B. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Molecules, 23(6), 1431. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6. [Link]

-

Wheeler, G. P., et al. (1977). Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. Cancer Research, 37(1), 19-25. [Link]

-

Muntean, C. M., & Muntean, D. L. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. International Journal of Molecular Sciences, 18(9), 1836. [Link]

-

European Bioinformatics Institute. (n.d.). carbamoyl group (CHEBI:23004). Retrieved from [Link]

-

R Discovery. (n.d.). Organic carbamates in drug design and medicinal chemistry. Retrieved from [Link]

-

BDMAEE. (2024). carbamoyl. Retrieved from [Link]

-

Gelves, G. A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals, 15(9), 1048. [Link]

-

Wikipedia. (n.d.). Carbamoyl phosphate. Retrieved from [Link]

-

Badar, A., et al. (2018). Role of Carbamylated Biomolecules in Human Diseases. IUBMB Life, 70(4), 267-275. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem Compound Summary for CID 2762271. Retrieved from [Link]

-

ResearchGate. (2023). Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Retrieved from [Link]

-

Bîcu, E., & Uivarosi, V. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules, 28(14), 5433. [Link]

-

ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-((S)-1-Carbamoyl-3-methyl-butylcarbamoyl)-ethylcarbamoyl. PubChem Compound Summary for CID 44316991. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamic acid. Retrieved from [Link]

-

Wagner, E., & Nickl, B. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem, 19(18), 1894-1901. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

-

WAPharma. (2025). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Retrieved from [Link]

-